molecular formula C20H24N2O4 B8494964 methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate

methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate

Cat. No.: B8494964
M. Wt: 356.4 g/mol
InChI Key: XFKLFSBSCKZLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate is a complex organic compound with a unique structure that combines a tert-butyl group, a phenylamino group, and a nitrobenzoic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate typically involves multiple steps, including the formation of the phenylamino group, the introduction of the tert-butyl group, and the esterification of the nitrobenzoic acid. Common synthetic routes may involve:

    Formation of the Phenylamino Group: This can be achieved through the reaction of aniline derivatives with appropriate reagents.

    Introduction of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Esterification of Nitrobenzoic Acid: The nitrobenzoic acid can be esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Aromatics: From electrophilic aromatic substitution reactions.

Scientific Research Applications

methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Shares the tert-butyl and phenyl groups but lacks the nitrobenzoic acid ester functionality.

    4-tert-Butylphenylboronic acid: Contains the tert-butyl and phenyl groups but has a boronic acid group instead of the nitrobenzoic acid ester.

Uniqueness

methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)15-8-10-16(11-9-15)21-13-12-14-6-5-7-17(22(24)25)18(14)19(23)26-4/h5-11,21H,12-13H2,1-4H3

InChI Key

XFKLFSBSCKZLHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NCCC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the aldehyde (Step B, 0.51 g, 2.3 mmol, 1 eq) and CH2Cl2 (30 mL) was added 4-t-butyl-aniline (0.36 mL, 2.3 mmol, 1 eq) and NaBH(OAc)3 (1.5 g, 6.8 mmol, 3.0 eq). The mixture was stirred at RT for 18 h then quenched with H2O. The mixture was extracted with EtOAc, the organic layer was washed with brine, dried (MgSO4) and concentrated in vacuo to give an orange oil. Purification by silica flash chromatography gave the desired compound as a yellow-orange foam. MS m/e 357 (M+H)+. Calc'd for C20H24N2O4-356.42.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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